2-[(Tert-butylsulfanyl)methyl]piperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
2-(tert-butylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
RLBHSOSGEWQLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1 |
Origin of Product |
United States |
Significance of the Piperidine Scaffold in Organic Chemistry Research
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govwikipedia.org It is one of the most prevalent nitrogen-containing heterocyclic structures found in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. wikipedia.orgdigitellinc.com The prevalence of this scaffold has led to it being described as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. digitellinc.com
The significance of the piperidine scaffold stems from several key properties:
Structural Versatility: The piperidine ring exists in a stable chair conformation, which can be substituted at various positions to create a diverse array of three-dimensional structures. This allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological macromolecules like proteins and enzymes. nbinno.com
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This basicity is often crucial for a compound's solubility, membrane permeability, and binding to biological targets. wikipedia.org
Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists. nih.gov Common synthetic routes include the hydrogenation of pyridine (B92270) derivatives and various cyclization reactions. nih.gov
Due to these advantageous features, the piperidine moiety is a key component in a wide range of therapeutic agents, including analgesics, antihistamines, antipsychotics, and antivirals. ijnrd.org Its presence in more than twenty classes of pharmaceuticals underscores its importance to the pharmaceutical industry. nih.gov
Below is a table summarizing the key properties of the parent piperidine molecule.
| Property | Value |
| Chemical Formula | C₅H₁₁N |
| Molar Mass | 85.150 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Boiling Point | 106 °C (223 °F; 379 K) |
| Density | 0.862 g/mL |
| Acidity (pKa of conjugate acid) | 11.22 |
Overview of the Tert Butylsulfanyl Moiety in Synthetic Methodologies
Approaches to the Piperidine (B6355638) Core Structure
The formation of the piperidine ring is a fundamental step in the synthesis of these compounds. Methodologies range from classical ring-closing reactions to more modern, modular approaches that allow for greater flexibility and control over the final structure.
Cyclization and Cycloaddition Reactions for Piperidine Ring Formation
Intramolecular cyclization is a common strategy for forming the piperidine ring. nih.gov These reactions often involve the formation of a carbon-nitrogen bond to close a linear precursor. For example, the reductive amination of a suitably functionalized keto-amine can lead to the piperidine skeleton. beilstein-journals.org Another approach is the intramolecular Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. acs.org
Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful method for constructing the six-membered piperidine ring with good stereocontrol. dtic.milnih.gov Aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile, are particularly useful for directly forming the heterocyclic ring. dtic.mil For instance, the reaction of a 2-aza-1,3-butadiene with an alkene can yield a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. dtic.mil Intramolecular nitrone dipolar cycloaddition is another effective strategy for constructing the piperidine framework, often used in the synthesis of alkaloids containing this motif. iupac.org
Radical-mediated cyclizations offer an alternative pathway. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Additionally, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, can produce bicyclic piperidinones that are subsequently reduced to piperidines. nih.gov
Reduction Methodologies from Nitrogen-Containing Heterocycles (e.g., Pyridines)
The catalytic hydrogenation of pyridines is a direct and widely used method for the synthesis of piperidines. dtic.milresearchgate.net This transformation is typically achieved using heterogeneous catalysts such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure. organic-chemistry.orgliv.ac.uk The conditions for these reactions, including temperature, pressure, and catalyst choice, can be varied to optimize the yield and selectivity. liv.ac.uk
Homogeneous catalysts, including complexes of rhodium, iridium, and ruthenium, have also been developed for the hydrogenation of pyridines, sometimes under milder conditions. liv.ac.uk For instance, a rhodium complex dimer, [Cp*RhCl₂]₂, has been shown to efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts to afford piperidines. liv.ac.uk A key advantage of this method is the ability to achieve high chemoselectivity, allowing for the reduction of the pyridine (B92270) ring in the presence of other functional groups. liv.ac.uk
Furthermore, methods for the asymmetric reduction of pyridines have been developed to produce chiral piperidines, which are important building blocks in medicinal chemistry. researchgate.netnih.gov This can be achieved through the use of chiral catalysts or by employing chiral auxiliaries on the pyridine ring. researchgate.net
| Catalyst/Reagent | Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Heterogeneous Catalysts (e.g., Rh/C, PtO₂) | High H₂ pressure, elevated temperature | Economical, efficient for full reduction | Often require harsh conditions, low selectivity | organic-chemistry.orgliv.ac.uk |
| Homogeneous Catalysts (e.g., Rh, Ir, Ru complexes) | Milder conditions, transfer hydrogenation | Higher selectivity, functional group tolerance | May require specific activating groups on pyridine | liv.ac.uk |
| Ammonium (B1175870) formate (B1220265) and Palladium on carbon | Methanolic solution, room temperature or reflux | Mild conditions, high yield, simple procedure | Some functional groups may be affected (e.g., 2-chloro, 4-cyano) | organic-chemistry.org |
Modular Strategies for Piperidine Synthesis
Modular synthesis offers a flexible approach to constructing complex piperidines by assembling the molecule from smaller, readily available building blocks. news-medical.netnih.govmedhealthreview.com This strategy allows for the rapid generation of diverse libraries of piperidine derivatives. One such approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.netmedhealthreview.com In this two-step process, an enzyme selectively introduces a hydroxyl group onto the piperidine ring, which is then used as a handle for further functionalization via nickel-catalyzed radical cross-coupling. news-medical.netmedhealthreview.com This method significantly reduces the number of synthetic steps compared to traditional linear syntheses. news-medical.net
Another modular approach involves a gold-catalyzed cyclization of N-homopropargyl amides to form cyclic imidates, which are then chemoselectively reduced and undergo a spontaneous Ferrier rearrangement to yield piperidin-4-ones. nih.gov These intermediates can be further reduced to the corresponding piperidin-4-ols. This sequence represents a highly flexible {[2+3]+1} annulation from imines, propargyl Grignard reagents, and carboxylic acid derivatives. nih.gov
A strategy for the synthesis of trisubstituted chiral piperidines has also been reported, starting from a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. nih.govfigshare.com This intermediate can then undergo sequential decarboxylative functionalizations using transition metal-catalyzed or photocatalytic methods to introduce a variety of substituents in a chemo- and stereoselective manner. nih.gov
Introduction and Functionalization of the tert-Butylsulfanyl Moiety
Once the piperidine core is established, the next key step is the introduction of the (tert-butylsulfanyl)methyl side chain. This is typically achieved through nucleophilic substitution or by incorporating a sulfanyl (B85325) group via a thiolation reaction.
Nucleophilic Substitution Strategies
Nucleophilic substitution is a common method for attaching the (tert-butylsulfanyl)methyl group to the piperidine ring. atlantis-press.comresearchgate.net This typically involves reacting a piperidine derivative bearing a leaving group at the 2-methyl position with a tert-butylthiolate nucleophile. For example, a 2-(halomethyl)piperidine or a 2-(tosyloxymethyl)piperidine can be treated with sodium or lithium tert-butylthiolate. atlantis-press.comwikipedia.org The tert-butylthiolate anion, a potent nucleophile, displaces the leaving group in an S(_N)2 reaction to form the desired thioether linkage. simply.sciencewou.educhegg.comlibretexts.org
The efficiency of this reaction depends on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Good leaving groups such as tosylate, mesylate, or iodide are often employed to facilitate the substitution. atlantis-press.com The bulky nature of the tert-butyl group can influence the reaction rate due to steric hindrance. researchgate.net
| Piperidine Precursor | Sulfur Nucleophile | Typical Leaving Group | Reaction Type | Citation |
|---|---|---|---|---|
| 2-(Halomethyl)piperidine | Sodium tert-butylthiolate | -Cl, -Br, -I | S(_N)2 | simply.sciencelibretexts.org |
| 2-(Tosyloxymethyl)piperidine | Lithium tert-butylthiolate | -OTs | S(_N)2 | atlantis-press.comwikipedia.org |
| 2-(Mesyloxymethyl)piperidine | Potassium tert-butylthiolate | -OMs | S(_N)2 | simply.science |
Incorporation of Sulfanyl Groups through Thiolation Reactions
Thiolation reactions provide another avenue for introducing the sulfur-containing moiety. perlego.com These methods involve the direct formation of a carbon-sulfur bond. One approach is the reaction of an organometallic derivative of 2-methylpiperidine (B94953) with elemental sulfur. For instance, lithiation of N-protected 2-methylpiperidine followed by quenching with sulfur can generate a lithium thiolate intermediate in situ, which can then be alkylated. However, direct reaction with a tert-butyl halide might be challenging due to competing elimination reactions.
Alternatively, radical-based methods can be employed. The addition of tert-butylthiol to a 2-vinylpiperidine precursor via a radical mechanism can also lead to the formation of the desired thioether, although regioselectivity can be a concern. Thiol-ene reactions, often initiated photochemically or with a radical initiator, are a powerful tool for C-S bond formation. perlego.com
Post-Synthetic Modification and Derivatization of 2-[(Tert-butylsulfanyl)methyl]piperidine
Once synthesized, this compound offers two primary sites for further chemical modification: the piperidine nitrogen atom and the 2-methyl side chain containing the thioether linkage. These modifications allow for the generation of a library of derivatives with potentially diverse properties.
Functionalization of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a versatile handle for a variety of functionalization reactions, including N-acylation, N-alkylation, and N-sulfonylation.
N-Acylation: The piperidine nitrogen can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.
N-Alkylation: N-alkylation can be achieved by reacting the piperidine with alkyl halides. The reaction conditions can be controlled to favor mono-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups onto the nitrogen atom.
N-Sulfonylation: Sulfonamides can be formed by reacting the piperidine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This functionalization is often used to introduce a robust and electron-withdrawing group on the nitrogen.
The table below summarizes these functionalization reactions:
| Reaction Type | Reagent(s) | General Conditions | Product Type |
| N-Acylation | Acetyl chloride | Triethylamine (B128534), CH2Cl2, 0 °C to rt | N-acetyl derivative |
| N-Alkylation | Benzyl bromide | K2CO3, Acetonitrile, Reflux | N-benzyl derivative |
| N-Sulfonylation | p-Toluenesulfonyl chloride | Pyridine, CH2Cl2, 0 °C to rt | N-tosyl derivative |
Elaboration of the 2-Methyl Side Chain
The thioether linkage in the 2-methyl side chain provides another avenue for derivatization, primarily through oxidation of the sulfur atom.
Oxidation of the Thioether: The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents and controlled reaction conditions. For example, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of hydrogen peroxide can yield the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the formation of the corresponding sulfone.
These oxidation products introduce polarity and hydrogen bond accepting capabilities to the molecule, significantly altering its physicochemical properties.
The following table outlines the oxidation reactions of the side chain:
| Reaction Type | Oxidizing Agent | General Conditions | Product Type |
| Sulfoxide Formation | Sodium periodate (NaIO4) | Methanol/Water, 0 °C | 2-[(Tert-butylsulfinyl)methyl]piperidine |
| Sulfone Formation | m-Chloroperoxybenzoic acid (m-CPBA) (2 equiv.) | Dichloromethane, 0 °C to rt | 2-[(Tert-butylsulfonyl)methyl]piperidine |
Reactivity and Chemical Transformations of 2 Tert Butylsulfanyl Methyl Piperidine
Reactions Involving the Piperidine (B6355638) Ring System
The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of reactions, primarily with electrophiles.
N-Alkylation: The secondary amine of the piperidine ring can be readily alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via nucleophilic substitution. To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate or triethylamine (B128534) is often employed. researchgate.net Without a base, the reaction may slow down as the piperidinium (B107235) salt accumulates. researchgate.net Careful control of stoichiometry is necessary to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts from over-alkylation. researchgate.net
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. These reactions are generally robust and lead to the formation of stable amide products. Such transformations are useful for installing a variety of functional groups onto the piperidine nitrogen. Studies on substituted piperidines have demonstrated the synthesis of N-acyl-N-phenyl ureas, highlighting the versatility of N-acylation. nih.gov
α-Functionalization: The carbon atom adjacent to the nitrogen (C2) can also be a site for functionalization. One approach involves the formation of an N-oxide, followed by treatment with reagents like TMSOTf to generate an endo-cyclic iminium ion. This intermediate can then be attacked by various nucleophiles, such as Grignard reagents or organozinc compounds, to introduce substituents at the 2-position. acs.orgorganic-chemistry.orglookchem.com Another method involves the deprotonation of N-Boc-protected 2-arylpiperidines at the C2 position using a strong base, followed by quenching with an electrophile. rsc.org
Table 1: Potential Reactions at the Piperidine Ring
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkylpiperidine |
| N-Acylation | Acyl chloride (e.g., R-COCl) | N-Acylpiperidine (Amide) |
Transformations at the tert-Butylsulfanyl Group
The sulfur atom in the tert-butylsulfanyl group is nucleophilic and can be oxidized to higher oxidation states. The bond between the sulfur and the bulky tert-butyl group can also be selectively cleaved.
Oxidation to Sulfoxides and Sulfones: The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. A variety of oxidizing agents can be employed for this transformation. For instance, tert-butyl hydroperoxide (TBHP) can be used, sometimes in the presence of a catalyst, to achieve selective oxidation to the sulfoxide. acs.orgorganic-chemistry.orgtandfonline.com The reaction rate can be enhanced in an aqueous sulfuric acid medium. tandfonline.com Other reagents like OXONE, often supported on silica (B1680970) gel or alumina, are also effective for the oxidation of sulfides to sulfoxides and sulfones. acs.org Photosensitized oxidation using singlet oxygen represents another method, although the reactivity of sterically hindered sulfides like tert-butyl sulfides can be low. researchgate.netrsc.org
Cleavage of the S-tert-Butyl Bond: The tert-butyl group can be removed under specific conditions. Strong acids such as trifluoroacetic acid or hydrofluoric acid can cleave the S-tert-butyl bond, often in the presence of a scavenger like anisole (B1667542) to trap the resulting tert-butyl cation. thieme-connect.de Given that ether linkages with a tert-butyl group can be cleaved by strong acids like HCl, HBr, or H₂SO₄ through an SN1 mechanism involving a stable tertiary carbocation, a similar pathway can be expected for the thioether. youtube.com Milder methods have also been developed, for instance, using (2-nitrobenzene)sulfenyl chloride followed by reduction. thieme-connect.de
Table 2: Potential Transformations of the tert-Butylsulfanyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | tert-Butyl hydroperoxide (TBHP) or OXONE | Sulfoxide or Sulfone |
| Cleavage | Strong acid (e.g., Trifluoroacetic acid) | Thiol |
Chemoselective Reactions and Functional Group Compatibility
In a molecule with multiple reactive sites like 2-[(Tert-butylsulfanyl)methyl]piperidine, achieving chemoselectivity is crucial for synthetic applications. The choice of reagents and reaction conditions determines whether the reaction occurs at the piperidine nitrogen or the sulfur atom.
The secondary amine of the piperidine is generally more nucleophilic and basic than the sulfide group. Therefore, reactions with electrophiles under basic or neutral conditions are likely to occur preferentially at the nitrogen. For example, N-alkylation with an alkyl halide in the presence of a non-nucleophilic base would be expected to proceed without affecting the sulfide.
Conversely, reactions that specifically target the sulfur atom, such as oxidation, can often be carried out with high chemoselectivity. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are known to selectively oxidize sulfides to sulfoxides and sulfones in the presence of amines, which would first be protonated under acidic conditions, rendering them less nucleophilic. The compatibility of various protecting groups with different reaction conditions is a well-studied area that provides a basis for predicting chemoselectivity. researchgate.net
Intramolecular Cyclization Reactions
The structure of this compound, with a nucleophilic nitrogen and a side chain at the C2 position, presents the possibility for intramolecular cyclization reactions, leading to the formation of bicyclic systems. Such cyclizations often require activation of the side chain to make it electrophilic.
For instance, if the tert-butylsulfanyl group were to be transformed into a leaving group, subsequent intramolecular nucleophilic attack by the piperidine nitrogen could lead to the formation of a fused or bridged ring system. While direct cyclization involving the tert-butylsulfanyl group is not commonly reported, analogous cyclizations of 2-substituted piperidines are known. For example, aza-Prins cyclizations of 2-allylpyrrolidines, which are structurally related to 2-substituted piperidines, can yield indolizidine ring systems. nih.gov Radical-mediated cyclizations of amino-aldehydes are also a known method for forming piperidine-containing bicyclic structures. nih.gov
A hypothetical cyclization pathway for this compound could involve the oxidation of the sulfide to a sulfonium (B1226848) salt, which could then act as an electrophile for an intramolecular reaction with the piperidine nitrogen. Another possibility is the cleavage of the S-tert-butyl bond to reveal a thiol, which could then participate in cyclization reactions after further functionalization.
Stereochemical Aspects in the Synthesis and Reactions of 2 Tert Butylsulfanyl Methyl Piperidine
Enantioselective Synthesis Approaches
The enantioselective synthesis of 2-substituted piperidines, including 2-[(tert-butylsulfanyl)methyl]piperidine, can be achieved through various established strategies. These methods aim to produce a single enantiomer of the target molecule, which is often crucial for its desired therapeutic effect.
One prominent approach involves the asymmetric hydrogenation of corresponding pyridine (B92270) precursors. nih.gov Catalytic systems employing transition metals like iridium or rhodium, in combination with chiral phosphine (B1218219) ligands, have proven effective in the enantioselective reduction of pyridinium (B92312) salts. nih.gov For the synthesis of enantiomerically enriched this compound, a suitable 2-[(tert-butylsulfanyl)methyl]pyridine precursor would be subjected to asymmetric hydrogenation. The choice of the chiral ligand is critical in directing the stereochemical outcome of the reduction, leading to high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer.
Another powerful strategy is the use of biocatalysis. Enzymes such as imine reductases (IREDs) and amine oxidases can catalyze the stereoselective reduction of cyclic imines or the deracemization of racemic amines, respectively. nih.gov A chemo-enzymatic approach could be envisioned where a chemically synthesized tetrahydropyridine (B1245486) intermediate is stereoselectively reduced by an ene-imine reductase to furnish the chiral piperidine (B6355638) core. nih.gov
Kinetic resolution of a racemic mixture of this compound or a suitable precursor is also a viable method. whiterose.ac.uk This can be accomplished using chiral reagents or catalysts that selectively react with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched substrate. whiterose.ac.uk
A summary of potential enantioselective synthesis strategies is presented in Table 1.
Table 1: Potential Enantioselective Synthesis Approaches for this compound
| Strategy | Description | Key Reagents/Catalysts |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a 2-[(tert-butylsulfanyl)methyl]pyridinium salt. | Iridium or Rhodium complexes with chiral phosphine ligands (e.g., MeO-BoQPhos). nih.gov |
| Biocatalysis | Enzymatic reduction of an imine precursor or deracemization. | Imine Reductases (IREDs), Amine Oxidases. nih.gov |
Diastereoselective Transformations
Once an enantiomerically pure this compound is obtained, subsequent reactions to introduce additional stereocenters on the piperidine ring must be controlled to yield the desired diastereomer. Diastereoselective transformations are guided by the existing stereocenter at the C2 position.
For instance, the introduction of a substituent at the C3 position can be achieved through deprotonation of the N-protected piperidine at the C2 position, followed by quenching with an electrophile. The stereochemical outcome of this functionalization is influenced by the steric hindrance of the C2 substituent and the reaction conditions. The bulky tert-butylsulfanylmethyl group at the C2 position would be expected to direct the incoming electrophile to a specific face of the molecule to minimize steric interactions.
Radical cyclization reactions of acyclic precursors can also be employed to construct the piperidine ring with multiple stereocenters in a diastereoselective manner. organic-chemistry.org The stereoselectivity of these reactions can be enhanced by the choice of the radical initiator and the reaction conditions. organic-chemistry.org
Furthermore, copper-promoted intramolecular carboamination of unactivated olefins provides a pathway to N-functionalized piperidines with high levels of diastereoselectivity in the formation of 2,5-disubstituted products. nih.gov This methodology could be adapted to synthesize derivatives of this compound with controlled stereochemistry at other positions on the ring.
Examples of diastereoselective transformations are outlined in Table 2.
Table 2: Diastereoselective Transformations for Functionalization of this compound
| Transformation | Description | Expected Outcome |
|---|---|---|
| C-H Functionalization | Directed functionalization of the piperidine ring. | Introduction of new substituents with controlled stereochemistry relative to the C2 position. nih.gov |
| Radical Cyclization | Formation of the piperidine ring from an acyclic precursor. | Diastereoselective formation of polysubstituted piperidines. organic-chemistry.org |
Application of Chiral Auxiliaries in Related Synthetic Processes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com The use of chiral auxiliaries is a well-established and reliable method for the asymmetric synthesis of 2-substituted piperidines. wikipedia.org
A common strategy involves the use of chiral amides derived from commercially available chiral amino alcohols, such as (R)-phenylglycinol or pseudoephedrine. wikipedia.orgrsc.org For the synthesis of this compound, a suitable δ-keto acid could be condensed with a chiral amino alcohol to form a chiral bicyclic lactam. Subsequent reduction of the lactam and cleavage of the auxiliary would yield the enantiomerically enriched piperidine. The stereochemistry of the final product is dictated by the chirality of the auxiliary. rsc.org
Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org An N-acyl oxazolidinone can undergo diastereoselective alkylation, and this methodology can be applied to the synthesis of precursors for 2-substituted piperidines.
Sulfur-based chiral auxiliaries, such as tert-butanesulfinamide, have also emerged as powerful tools in asymmetric synthesis. sigmaaldrich.comresearchgate.net Condensation of tert-butanesulfinamide with a suitable aldehyde or ketone generates a chiral N-sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. This approach could be utilized in the synthesis of a precursor to this compound.
A summary of commonly used chiral auxiliaries and their potential application is provided in Table 3.
Table 3: Chiral Auxiliaries in the Asymmetric Synthesis of 2-Substituted Piperidines
| Chiral Auxiliary | Auxiliary Type | Application |
|---|---|---|
| (R)-Phenylglycinol | Amino alcohol | Formation of chiral bicyclic lactams for diastereoselective reduction. rsc.org |
| Pseudoephedrine | Amino alcohol | Formation of chiral amides for diastereoselective alkylation. wikipedia.org |
| Evans Oxazolidinones | Oxazolidinone | Diastereoselective alkylation of N-acyl oxazolidinones. wikipedia.org |
Computational and Mechanistic Investigations of 2 Tert Butylsulfanyl Methyl Piperidine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. ijisrt.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to map the distribution of electrons within the molecule (electronic structure).
For 2-[(Tert-butylsulfanyl)methyl]piperidine, geometry optimization would typically be performed using a hybrid functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). ijisrt.comcolab.ws The optimization would reveal key structural parameters. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. nih.gov The 2-substituted [(tert-butylsulfanyl)methyl] group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance.
The bulky tert-butyl group significantly influences the local geometry. DFT studies on related tert-butyl-containing compounds have shown that this group can stiffen the molecular backbone and influence bond angles and lengths. ijisrt.com In this molecule, the C-S-C bond angle of the thioether linkage and the orientation of the tert-butyl group relative to the piperidine ring would be critical parameters determined by DFT.
Electronic structure analysis, often performed using Natural Bond Orbital (NBO) analysis, provides insights into charge distribution, orbital interactions, and bonding. colab.ws The nitrogen and sulfur atoms are key heteroatoms, and their lone pairs of electrons play a crucial role in the molecule's reactivity and intermolecular interactions. NBO analysis can quantify the charge on each atom, revealing the electrophilic and nucleophilic sites. The sulfur atom in the thioether linkage and the nitrogen atom in the piperidine ring are expected to be regions of higher electron density. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is likely to be localized on the nitrogen and sulfur atoms, indicating these are the primary sites for electron donation (nucleophilicity). The LUMO, conversely, represents the region most susceptible to electron acceptance (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Structural and Electronic Parameters from DFT
| Parameter | Predicted Value/Observation | Methodological Basis |
|---|---|---|
| Piperidine Ring Conformation | Predominantly Chair | General principle for saturated heterocycles nih.gov |
| Substituent Orientation | Equatorial favored over Axial | Steric hindrance minimization acs.org |
| Key Bond Angles (C-S-C) | ~98-105° | Typical for thioethers |
| HOMO Localization | Primarily on N and S atoms | NBO/Frontier Molecular Orbital analysis colab.ws |
| LUMO Localization | Distributed over C-S and C-N antibonding orbitals | NBO/Frontier Molecular Orbital analysis |
| HOMO-LUMO Gap | Moderate to High | Indicator of chemical stability |
Quantum Mechanical (QM) Calculations for Reaction Mechanisms
Quantum mechanical calculations are essential for elucidating the step-by-step pathways of chemical reactions. These calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For this compound, several reaction types could be investigated.
One key reaction would be the N-alkylation or N-acylation of the piperidine nitrogen. QM calculations could model the approach of an electrophile to the nitrogen atom, determining the energy barrier for the reaction. The calculations would likely show that the reaction proceeds through a transition state where the new bond is partially formed, and the activation energy would be influenced by the steric bulk of the 2-substituent.
Another area of interest is the chemistry of the thioether group. For example, the oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone is a common transformation. QM methods can be used to model the reaction with an oxidizing agent, such as hydrogen peroxide or a peroxy acid. These calculations would detail the electronic changes as the sulfur lone pairs interact with the oxidant and would predict the relative energies of the reactants, transition state, and products.
Furthermore, QM can be used to study the molecule's role as a ligand in metal complexes. Calculations could model the coordination of the nitrogen and/or sulfur atoms to a metal center, providing information on binding energies, preferred coordination geometries, and the electronic effects of coordination on the ligand. Such studies are crucial in fields like catalysis and materials science.
Conformational Analysis of the Piperidine Ring and Substituents
The biological activity and physical properties of piperidine-containing molecules are often dictated by their three-dimensional shape and conformational flexibility. researchgate.net The piperidine ring primarily exists in a chair conformation to minimize angular and torsional strain. However, it can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial substituents. For 2-substituted piperidines, the energetic difference between the conformer with the substituent in the axial position and the one with it in the equatorial position is of great interest.
Computational methods, particularly QM calculations at levels like M06-2X, can accurately predict the relative free energies of these conformers. nih.govacs.org For 1,2-dimethylpiperidine, the equatorial conformer is favored by approximately 1.8 kcal/mol. acs.org Given the significant steric bulk of the [(tert-butylsulfanyl)methyl] group, it is highly probable that the equatorial conformer of this compound would be strongly favored over the axial conformer. The axial conformer would suffer from significant 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the piperidine ring.
In addition to the chair conformations, higher-energy twist-boat and boat conformations exist. While typically not significantly populated at room temperature, they can be important as intermediates in conformational interconversion pathways. QM calculations can determine the energy barriers for these interconversions.
Table 2: Relative Energies of Piperidine Ring Conformers (Illustrative for a 2-Alkylpiperidine)
| Conformation | Substituent Position | Relative Free Energy (ΔG, kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Chair 1 | Equatorial | 0.0 | >99 |
| Chair 2 | Axial | ~2.5 - 4.0 (Estimated) | <1 |
| Twist-Boat | - | >5.0 | Negligible |
Note: Energy values are estimates based on related 2-substituted piperidines and the expected large steric effect of the [(tert-butylsulfanyl)methyl] group.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and DFT can predict ¹H and ¹³C chemical shifts with high accuracy. nih.gov
The standard method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP, M06-2X, or MPW1PW91) and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govresearchgate.net The calculation first requires an accurate, optimized geometry of the molecule. Since NMR spectra are often recorded in solution, the use of a solvent model, such as the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions. acs.org
For this compound, the calculations would predict distinct chemical shifts for the protons and carbons in different chemical environments. For example, the protons on the carbon bearing the substituent (C2) would have a different chemical shift depending on whether the substituent is axial or equatorial. The protons of the piperidine ring would show complex splitting patterns, which can also be analyzed computationally. The ¹³C chemical shifts for the nine unique carbons in the molecule would also be predicted. By comparing the calculated spectrum with the experimental one, one can confirm the molecular structure and its predominant conformation in solution.
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical Data for Key Carbons)
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine C2 | 60-65 | (To be determined) |
| Piperidine C6 | 45-50 | (To be determined) |
| CH₂-S | 35-40 | (To be determined) |
| S-C(CH₃)₃ | 45-50 | (To be determined) |
| S-C(CH₃)₃ | 30-35 | (To be determined) |
Note: Predicted shifts are illustrative ranges based on typical values for similar functional groups. Accurate prediction requires specific GIAO/DFT calculations.
Applications in Chemical Synthesis and Catalysis
Role as a Building Block for Complex Organic Molecules
The 2-substituted piperidine (B6355638) scaffold is a cornerstone in the synthesis of complex natural products, particularly alkaloids, and pharmaceutically active compounds. These rings serve as versatile chiral building blocks. Although direct examples employing 2-[(tert-butylsulfanyl)methyl]piperidine are not extensively documented, the synthetic utility of analogous 2-substituted piperidines is well-established. They are frequently incorporated into larger, more complex structures through the functionalization of either the ring nitrogen or carbon atoms.
For instance, synthetic strategies toward bis-piperidine alkaloids, known for their cytotoxic activity against cancer cell lines, often rely on the coupling of functionalized piperidine monomers. semanticscholar.org The synthesis of complex molecules like (–)-anaferine, a bis-piperidine alkaloid, demonstrates how piperidine rings are elaborated and connected to form intricate molecular architectures. semanticscholar.org A compound like this compound could theoretically serve in similar capacities, with the tert-butylsulfanyl group offering a handle for further transformations or acting as a sterically influencing group to direct the stereochemical outcome of subsequent reactions.
Table 1: Examples of Complex Molecules Derived from Piperidine Building Blocks
| Target Molecule Class | Piperidine Precursor Type | Synthetic Strategy Example |
|---|---|---|
| Bis-Piperidine Alkaloids | Functionalized Piperidine Monomers | Ring-closing metathesis to form macrocyclic systems semanticscholar.org |
| Indolizidine Alkaloids | Chiral Piperidine Derivatives | Intramolecular cyclization reactions |
Development of Novel Piperidine Scaffolds
The creation of novel molecular scaffolds is crucial for expanding the chemical space available for drug discovery. The synthesis of diverse, stereochemically rich piperidine libraries is a significant area of research. Key strategies often begin with the hydrogenation of substituted pyridine (B92270) precursors, which typically yields cis-disubstituted piperidines. nih.govwhiterose.ac.uk
These initial products can then be diversified. For example, base-mediated epimerization can convert a cis-isomer into its trans counterpart, providing access to a different diastereomeric scaffold from a common intermediate. nih.gov Another powerful technique is the diastereoselective α-lithiation of N-Boc protected piperidines, followed by trapping with an electrophile. This method allows for the controlled introduction of a second substituent at the C2 or C6 position, enabling access to specific stereoisomers that may be difficult to obtain otherwise. nih.govwhiterose.ac.uk The this compound framework could be synthesized or further functionalized using these established methodologies to generate novel scaffolds for screening in medicinal chemistry programs.
Catalytic Applications Involving the Compound or Related Structural Motifs
The combination of a secondary amine (piperidine) and a soft sulfur donor (thioether) in this compound makes it an intriguing candidate as a ligand for various catalytic applications.
The piperidine ring itself is a classic organocatalyst motif, often used to facilitate reactions through the formation of enamine or iminium ion intermediates. The development of asymmetric organocatalysis has led to the synthesis of complex, polysubstituted piperidines with high enantioselectivity. acs.org For example, proline-catalyzed domino reactions can construct the piperidine ring while establishing multiple stereocenters. acs.org
While the direct organocatalytic application of this compound is not reported, related structures with sulfur-containing functional groups have been explored. Organocatalytic α-sulfenylation of carbonyl compounds, including piperazine-2,5-diones, utilizes electrophilic sulfur reagents to install thioether groups. nih.gov A molecule like this compound could potentially act as a bifunctional catalyst, where the piperidine nitrogen serves as the catalytic center and the thioether side chain modulates solubility, stability, or interacts with the substrate through non-covalent interactions.
Bidentate ligands containing both a nitrogen and a sulfur donor (N,S-ligands) are highly effective in transition metal catalysis due to the different electronic properties of the donors. The hard nitrogen atom typically forms a strong bond with the metal center, while the softer, more polarizable sulfur atom can bind reversibly, creating an open coordination site for substrate activation.
Nickel Catalysis : Nickel complexes are workhorses for cross-coupling reactions. The use of thioether-functionalized N-heterocyclic carbene (NHC) ligands in nickel-catalyzed Suzuki-Miyaura coupling has been demonstrated. researchgate.net The thioether side chain can chelate the nickel center, influencing the catalyst's activity and stability. researchgate.net Similarly, nickel systems are effective for the activation and cyanation of aryl thioethers, highlighting the intimate reactivity between nickel and sulfur-containing compounds. acs.org A this compound ligand could offer a simple, non-NHC alternative for such transformations.
Titanium Catalysis : Titanium complexes are known for their application in polymerization and hydrofunctionalization reactions, such as hydroamination. rsc.org The catalytic activity is highly dependent on the ligand framework. While many titanium catalysts employ N,O-ligands, the use of N,S-ligands is less common but holds potential. The reaction of titanium tetrachloride with piperidine itself leads to both addition and substitution products, indicating a strong interaction. koreascience.kr A bidentate N,S-ligand derived from this compound could stabilize a titanium center and promote catalysis, potentially offering unique reactivity compared to more conventional ligand systems.
Rhodium Catalysis : Rhodium catalysis is widely used for asymmetric hydrogenation and cycloaddition reactions. The performance of these catalysts is critically dependent on the chiral ligand employed. Research has shown that tethering a thioether to a rhodium(II) paddlewheel catalyst can modulate its reactivity in Si-H insertion reactions without impeding carbene formation. chemrxiv.org This suggests that the coordination of a sulfur atom can be beneficial, fine-tuning the electronic properties of the metal center. In the context of rhodium(I) catalysis, a chiral version of this compound could serve as an effective ligand for reactions like the asymmetric [2+2+2] cycloaddition to form substituted piperidines. nih.gov
Table 2: Potential Roles of N,S-Ligands in Transition Metal Catalysis
| Metal | Reaction Type | Potential Role of this compound Ligand |
|---|---|---|
| Nickel | Cross-Coupling (e.g., Suzuki, Cyanation) | Stabilize catalytic species; modulate electronics and steric environment. researchgate.net |
| Titanium | Hydroamination, Polymerization | Form stable, active catalyst; influence polymer properties. rsc.org |
| Rhodium | Asymmetric Hydrogenation, Cycloaddition | Act as a chiral ligand to induce enantioselectivity; fine-tune catalyst activity. chemrxiv.org |
Biocatalysis offers a green and highly selective route to chiral molecules, including substituted piperidines. Chemo-enzymatic approaches, which combine the power of enzymatic reactions with traditional organic synthesis, are particularly powerful. nih.gov Enzymes such as transaminases can be used to convert ω-chloroketones into chiral cyclic amines, including 2-substituted piperidines, with excellent enantiomeric excess. acs.org
Another strategy involves the enzymatic C-H oxidation of simple piperidine precursors to introduce hydroxyl groups stereoselectively. These hydroxylated intermediates can then be diversified using methods like radical cross-coupling. chemistryviews.org While these methods have not been specifically applied to synthesize this compound, they demonstrate a plausible and efficient pathway. An appropriate ω-chloro ketone precursor could be subjected to a transaminase-triggered cyclization to yield the chiral amine, which could then be sulfenylated. Alternatively, an existing piperidine could be modified using a combination of enzymatic and chemical steps.
Derivatization for Enhanced Analytical Methodologies (e.g., GC Derivatization)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Many alkaloids and amines, including piperidines, have low volatility or exhibit poor peak shape due to hydrogen bonding with the stationary phase. Chemical derivatization is employed to convert these molecules into forms more suitable for GC analysis. jfda-online.com
Common derivatization strategies for compounds containing N-H bonds include:
Silylation : Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.commdpi.com This blocks hydrogen bonding, reduces polarity, and increases volatility.
Acylation : Reaction with anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the amine to a more volatile amide derivative. This is particularly useful for enhancing detection with an electron capture detector (ECD). jfda-online.com
For a compound like this compound, the secondary amine is the primary site for derivatization. Standard silylation or acylation of the N-H bond would likely proceed efficiently, allowing for robust quantification and analysis by GC or GC-MS. The presence of the sulfur atom in the thioether side chain is generally stable under these conditions and would not interfere with the derivatization of the amine. researchgate.net
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of substituted piperidines is a well-established field, but there is always a demand for more efficient, cost-effective, and environmentally friendly methods. Future research could focus on developing novel synthetic routes to 2-[(Tert-butylsulfanyl)methyl]piperidine that adhere to the principles of green chemistry. ajchem-a.comrsc.org
Current synthetic strategies for similar piperidine (B6355638) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. organic-chemistry.org Future research could explore one-pot reactions or catalytic methods to streamline the synthesis. For instance, the development of a catalytic system that could directly introduce the (tert-butylsulfanyl)methyl group onto the piperidine ring would be a significant advancement.
Potential Green Synthesis Approaches:
| Approach | Description | Potential Advantages |
| Biocatalysis | Utilizing enzymes to catalyze the key bond-forming reactions. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, better control over reaction parameters, easier scalability. |
| Use of Renewable Solvents | Replacing traditional volatile organic solvents with greener alternatives like water or bio-derived solvents. ajchem-a.com | Reduced environmental impact and improved worker safety. |
Exploration of Novel Reactivity Patterns and Synthetic Applications
The presence of both a secondary amine within the piperidine ring and a sulfur atom in the side chain suggests a rich and varied reactivity profile for this compound. Future research should aim to systematically investigate its chemical behavior and explore its potential as a versatile building block in organic synthesis.
The nitrogen atom of the piperidine ring can act as a nucleophile or a base, and it can be a site for further functionalization. The sulfur atom, with its lone pairs of electrons, can also participate in a variety of reactions, including oxidation, alkylation, and coordination to metal centers. The interplay between these two functional groups could lead to novel reactivity that is not observed in simpler piperidine derivatives.
Potential Areas of Reactivity Exploration:
| Reaction Type | Potential Application |
| N-Functionalization | Synthesis of a diverse library of derivatives with different electronic and steric properties. |
| S-Oxidation | Formation of sulfoxides and sulfones, which may have unique biological activities. |
| Metal-Catalyzed Cross-Coupling | Use as a ligand in catalysis or as a substrate in the formation of more complex molecules. |
| Asymmetric Catalysis | Development of chiral derivatives for use as catalysts or ligands in enantioselective transformations. |
Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. nih.govresearchgate.netnih.gov Future work on this compound should leverage advanced computational modeling to gain insights into its structure, electronics, and potential applications.
Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, conformational preferences, and electronic properties. This information can help to rationalize its reactivity and predict its behavior in different chemical environments. Molecular dynamics simulations can be employed to study its interactions with biological macromolecules, such as enzymes or receptors, providing a basis for rational drug design. nih.gov
Potential Computational Studies:
| Modeling Technique | Research Goal |
| Density Functional Theory (DFT) | Predict conformational preferences, electronic properties, and reaction mechanisms. |
| Molecular Docking | Identify potential biological targets and predict binding affinities. |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the molecule and its interactions with its environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of derivatives. researchgate.net |
Expansion of Applications in Diverse Areas of Organic Synthesis
Given the prevalence of the piperidine motif in pharmaceuticals and other functional molecules, this compound has the potential to find applications in a wide range of areas within organic synthesis. nih.gov The unique combination of the piperidine ring and the sulfur-containing side chain could be exploited to develop novel catalysts, ligands, or key intermediates for the synthesis of complex target molecules.
For example, the sulfur atom could act as a coordinating atom for a metal catalyst, while the chiral center at the 2-position of the piperidine ring could induce stereoselectivity in a catalytic reaction. The tert-butyl group provides steric bulk, which could be advantageous in controlling the selectivity of certain reactions.
Potential Application Areas:
| Field | Potential Role of this compound |
| Medicinal Chemistry | As a scaffold for the development of new therapeutic agents. |
| Catalysis | As a ligand for transition metal catalysts in asymmetric synthesis. |
| Materials Science | As a building block for the synthesis of novel polymers or functional materials. |
| Agrochemicals | As a lead compound for the development of new pesticides or herbicides. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
